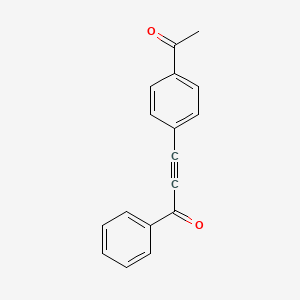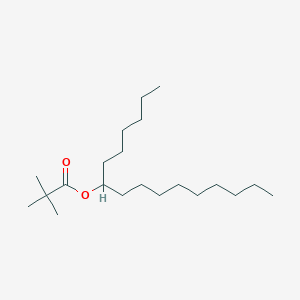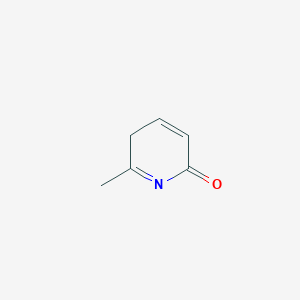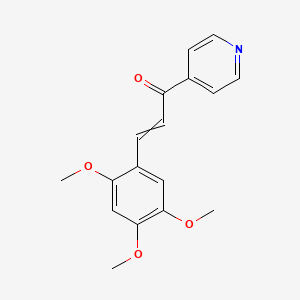![molecular formula C12H19ClNO3P B14205019 Phosphonic acid, [(2S)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester CAS No. 827321-04-0](/img/structure/B14205019.png)
Phosphonic acid, [(2S)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [(2S)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester is a chemical compound with the molecular formula C12H18ClNO3P It is a derivative of phosphonic acid and contains a diethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(2S)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate amine and a chlorinated aromatic compound under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [(2S)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted aromatic compounds.
Scientific Research Applications
Phosphonic acid, [(2S)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: This compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Industry: It is used in the production of polymers, coatings, and adhesives due to its unique chemical properties
Mechanism of Action
The mechanism of action of phosphonic acid, [(2S)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonic acid derivatives such as:
- Phosphonic acid, [2-[bis(trimethylsilyl)amino]ethyl]-, bis(trimethylsilyl) ester
- Phosphinic acid derivatives
- Phosphonate esters
Uniqueness
Phosphonic acid, [(2S)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester is unique due to its specific structural features, including the presence of a chlorinated aromatic ring and an amino group.
Properties
CAS No. |
827321-04-0 |
|---|---|
Molecular Formula |
C12H19ClNO3P |
Molecular Weight |
291.71 g/mol |
IUPAC Name |
(1S)-1-(4-chlorophenyl)-2-diethoxyphosphorylethanamine |
InChI |
InChI=1S/C12H19ClNO3P/c1-3-16-18(15,17-4-2)9-12(14)10-5-7-11(13)8-6-10/h5-8,12H,3-4,9,14H2,1-2H3/t12-/m1/s1 |
InChI Key |
VUISPAKPSACZCH-GFCCVEGCSA-N |
Isomeric SMILES |
CCOP(=O)(C[C@H](C1=CC=C(C=C1)Cl)N)OCC |
Canonical SMILES |
CCOP(=O)(CC(C1=CC=C(C=C1)Cl)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid](/img/structure/B14204939.png)
![4-(3-Chlorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B14204947.png)


![4-Chloro-5-[(2-hydroxyethyl)amino]-N-phenylfuran-2-carboxamide](/img/structure/B14204961.png)
![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline]](/img/structure/B14204963.png)


![1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14204972.png)


![4-tert-Butyl-6-[(4-methylanilino)methylidene]-2-{(E)-[(4-methylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one](/img/structure/B14204985.png)

![{[(Benzyloxy)carbonyl]amino}(propylsulfanyl)acetic acid](/img/structure/B14204994.png)
